molecular formula C23H29ClN2O3 B11379582 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide

2-(4-chloro-2-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide

Cat. No.: B11379582
M. Wt: 416.9 g/mol
InChI Key: GONPFYRIGJOQIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chloro-2-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide is a synthetic organic compound. It is characterized by the presence of a chloro-substituted phenoxy group, a methoxyphenyl group, and a piperidine ring. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide typically involves multiple steps:

    Formation of the phenoxy intermediate: This can be achieved by reacting 4-chloro-2-methylphenol with an appropriate halogenated acetic acid derivative under basic conditions.

    Introduction of the piperidine ring: The intermediate is then reacted with a piperidine derivative to introduce the piperidine ring.

    Final coupling: The final step involves coupling the methoxyphenyl group with the intermediate to form the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy or piperidine groups.

    Reduction: Reduction reactions could target the chloro group or other functional groups.

    Substitution: The chloro group can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted phenoxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure may also make it a subject of study for reaction mechanisms and synthetic methodologies.

Biology

Biologically, compounds with similar structures have been studied for their potential as pharmaceuticals, particularly as receptor modulators or enzyme inhibitors.

Medicine

In medicine, such compounds might be investigated for their therapeutic potential in treating various diseases, including neurological disorders or cancers.

Industry

Industrially, the compound could find applications in the development of new materials or as intermediates in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with molecular targets such as receptors, enzymes, or ion channels, modulating their activity and leading to various biological effects. The pathways involved would be specific to the target and the biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide
  • 2-(4-chloro-2-methylphenoxy)-N-[2-(4-hydroxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide

Uniqueness

The uniqueness of 2-(4-chloro-2-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-(piperidin-1-yl)ethyl]acetamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups, along with the piperidine ring, may confer unique properties compared to other similar compounds.

Properties

Molecular Formula

C23H29ClN2O3

Molecular Weight

416.9 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)-N-[2-(4-methoxyphenyl)-2-piperidin-1-ylethyl]acetamide

InChI

InChI=1S/C23H29ClN2O3/c1-17-14-19(24)8-11-22(17)29-16-23(27)25-15-21(26-12-4-3-5-13-26)18-6-9-20(28-2)10-7-18/h6-11,14,21H,3-5,12-13,15-16H2,1-2H3,(H,25,27)

InChI Key

GONPFYRIGJOQIL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.